molecular formula C₄₅H₃₈D₆N₆O₃ B1150626 N-Trityl Olmesartan-d6 Ethyl Ester

N-Trityl Olmesartan-d6 Ethyl Ester

Cat. No.: B1150626
M. Wt: 722.91
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trityl Olmesartan-d6 Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₄₅H₃₈D₆N₆O₃ and its molecular weight is 722.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₄₅H₃₈D₆N₆O₃

Molecular Weight

722.91

Synonyms

4-(1-Hydroxy-1-methylethyl-d6)-2-propyl-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid Ethyl Ester; 

Origin of Product

United States

Contextual Significance of N Trityl Olmesartan D6 Ethyl Ester in Advanced Pharmaceutical Research

Strategic Role of Deuterated Intermediates in Pharmaceutical Synthesis and Analytical Chemistry

Deuterated intermediates, which are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in pharmaceutical science. ckisotopes.com Their primary utility lies in their application as internal standards in analytical chemistry, particularly in combination with mass spectrometry. texilajournal.comclearsynth.comaptochem.com The presence of deuterium increases the mass of the molecule without significantly altering its chemical properties. aptochem.com This subtle change allows analytical instruments to differentiate between the deuterated standard and the non-labeled analyte of interest, which is crucial for accurate quantification. clearsynth.comaptochem.com

The use of deuterated internal standards helps to compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects, where other compounds in a complex sample can interfere with the measurement of the target analyte. texilajournal.comclearsynth.com By co-eluting with the analyte, the deuterated standard experiences similar experimental conditions, leading to more robust and reliable data. aptochem.comkcasbio.com This enhanced precision is vital for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. ckisotopes.com Furthermore, the incorporation of deuterium can sometimes alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties, such as a longer half-life. ckisotopes.comnih.gov

The Position of N-Trityl Olmesartan-d6 Ethyl Ester within the Synthetic Landscape of Angiotensin II Receptor Blockers (ARBs)

This compound is a key intermediate in the synthesis of deuterated Olmesartan (B1677269) Medoxomil, a prominent member of the Angiotensin II Receptor Blocker (ARB) class of drugs. pharmaffiliates.commedchemexpress.com ARBs are a cornerstone in the treatment of hypertension and other cardiovascular diseases. nih.govmayoclinic.orgopenstax.org They function by selectively blocking the AT1 receptor, thereby inhibiting the action of angiotensin II, a potent vasoconstrictor. nih.govnih.gov This blockade leads to vasodilation and a reduction in blood pressure. mayoclinic.orgnih.gov

The synthesis of Olmesartan Medoxomil is a multi-step process that often involves the coupling of a substituted imidazole (B134444) derivative with a biphenyl (B1667301) component. google.com this compound is a protected and deuterated form of an early-stage intermediate in this synthesis. pharmaffiliates.commedchemexpress.com The "N-Trityl" group serves as a protecting group for the tetrazole moiety, preventing it from undergoing unwanted reactions during synthesis. This group is typically removed in a later step to yield the final active pharmaceutical ingredient. nih.gov The "d6" designation indicates that six hydrogen atoms in the 4-(1-hydroxy-1-methylethyl) group have been replaced by deuterium. pharmaffiliates.com This specific labeling makes it an ideal internal standard for quantifying Olmesartan and its metabolites in biological samples.

Evolution of Synthetic Routes and Analytical Control for Olmesartan Medoxomil Precursors

The manufacturing processes for Olmesartan Medoxomil have evolved to improve yield, purity, and cost-effectiveness. nih.govnih.gov Initial synthetic routes often required chromatographic purification to remove impurities, a process that can be cumbersome and expensive on an industrial scale. nih.gov Subsequent process development has focused on minimizing impurity formation and simplifying isolation procedures. nih.govgoogle.com

A critical aspect of this evolution is the stringent analytical control of intermediates and the final drug substance. semanticscholar.org The presence of process-related impurities, even in small amounts, can impact the safety and efficacy of the final drug product. semanticscholar.orgdoaj.org High-performance liquid chromatography (HPLC) is a key analytical technique used to monitor the purity of Olmesartan Medoxomil and its precursors. mdpi.comnih.gov The development of robust analytical methods is essential for identifying and quantifying any impurities that may arise during synthesis. doaj.orgacs.org These impurities can include regio-isomers, byproducts from side reactions, and residual starting materials. nih.govmdpi.com The use of well-characterized reference standards, including isotopically labeled compounds like this compound, is fundamental to the validation and routine application of these analytical methods, ensuring the quality and consistency of the final pharmaceutical product. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Sophisticated Synthetic Methodologies for N Trityl Olmesartan D6 Ethyl Ester

Elucidation of Reaction Pathways and Mechanistic Considerations

The construction of N-Trityl Olmesartan-d6 Ethyl Ester is a multi-step process that hinges on the strategic formation of its core components and the careful application of protecting group chemistry.

Alkylation Reactions in the Formation of the Imidazole-Tetrazole Core

The central step in assembling the backbone of Olmesartan (B1677269) is the N-alkylation reaction that links the imidazole (B134444) and the trityl-protected tetrazole-biphenyl moieties. This reaction involves the coupling of two key intermediates: ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate and a substituted biphenyl (B1667301) methyl bromide, specifically 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. jocpr.comnih.gov

The reaction is typically carried out in a polar aprotic solvent, with N,N-Dimethylacetamide (DMA) being a common choice. nih.gov The selection of the base is crucial for the reaction's success, influencing both yield and impurity profile. While strong bases like potassium tert-butoxide can be used, milder inorganic bases such as anhydrous potassium carbonate (K₂CO₃) are often preferred for large-scale, commercially viable processes. nih.govgoogle.com The particle size and mole ratio of the base can significantly impact the reaction kinetics and the formation of side products. nih.gov For instance, studies have shown that optimizing the mole ratio of potassium carbonate is essential to minimize the generation of impurities that can arise from ester hydrolysis or detritylation. nih.gov

An important mechanistic consideration is the regioselectivity of the alkylation on the imidazole ring. While the desired product is the N-1 alkylated isomer, the potential for alkylation at the N-3 position exists, leading to the formation of regioisomeric impurities that can be challenging to separate from the final product. nih.gov The reaction conditions, therefore, must be finely tuned to favor the formation of the therapeutically relevant isomer.

Table 1: Key Reagents in Imidazole-Tetrazole Core Formation

Compound NameRole in Synthesis
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateImidazole core intermediate
4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromideTetrazole-biphenyl alkylating agent
Potassium Carbonate (K₂CO₃)Base
N,N-Dimethylacetamide (DMA)Solvent

Protecting Group Chemistry: N-Tritylation and Subsequent Deprotection Strategies

Protecting groups are fundamental to the synthesis of complex molecules like Olmesartan, preventing unwanted side reactions at reactive sites. The trityl (triphenylmethyl, Tr) group plays a pivotal role in protecting the tetrazole moiety during the synthesis. Single-crystal X-ray diffraction studies have unambiguously shown that the trityl group is attached to the N-2 position of the tetrazole ring, a detail that was previously misreported in some of the chemical literature. mdpi.comnih.gov This protection prevents the acidic proton of the tetrazole from interfering with subsequent base-mediated reaction steps.

The trityl group is valued for its stability under basic and nucleophilic conditions, yet it can be readily removed under acidic conditions. The deprotection of the trityl group from the final Olmesartan intermediate is typically the last step in the synthesis. This is commonly achieved using an acid in a suitable solvent system. nih.govmdpi.com A widely used method involves treating the trityl-protected compound with aqueous acetic acid. nih.gov Other acidic systems, including formic acid, trifluoroacetic acid (TFA), or methanesulfonic acid, can also be employed for this transformation. google.com The deprotection mechanism proceeds via the formation of the highly stable trityl cation, which is a key feature of this protecting group's chemistry. The choice of acid and reaction conditions is critical to ensure complete deprotection without causing degradation of the final product.

Esterification Reactions and Deuterium (B1214612) Incorporation at Specific Sites

Esterification is a key transformation in the synthesis of the ethyl ester intermediate. The precursor, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, is a common starting point. jocpr.comchemicalbook.com The crucial step for introducing the d6-label is the reaction of this diester with a deuterated Grignard reagent.

Specifically, the synthesis of the deuterated intermediate, ethyl 4-(2-hydroxypropan-2-yl-d6)-2-propyl-1H-imidazole-5-carboxylate, is achieved by reacting diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with deuterated methylmagnesium chloride (CD₃MgCl) or bromide (CD₃MgBr). jocpr.comchemicalbook.comnewdrugapprovals.org This Grignard reaction selectively attacks the ester carbonyl groups, and after an acidic workup, forms the tertiary alcohol moiety with two deuterated methyl groups, thus installing the six deuterium atoms at the desired position.

Formation of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate from simpler precursors. jocpr.com

Grignard reaction with CD₃MgX to form the deuterated tertiary alcohol, yielding ethyl 4-(2-hydroxypropan-2-yl-d6)-2-propyl-1H-imidazole-5-carboxylate. jocpr.comchemicalbook.com

This deuterated imidazole intermediate is then carried forward to the N-alkylation step described previously to produce this compound.

Deuterium Labeling Techniques and Their Application in this compound Synthesis

The incorporation of deuterium into drug molecules, a process known as deuteration, can significantly alter the metabolic profile of a compound, often leading to improved pharmacokinetic properties. The synthesis of this compound requires precise and efficient methods for deuterium labeling.

Strategies for Precise Deuterium Atom Placement

The primary strategy for the precise placement of the six deuterium atoms in this compound is the use of a pre-labeled building block. As outlined in section 2.1.3, the key is the Grignard reaction on diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

The reaction with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr), is highly specific. Two equivalents of the Grignard reagent add to one of the ester groups on the imidazole ring to form the 2-hydroxypropan-2-yl-d6 moiety. This approach is superior to hydrogen-deuterium exchange reactions on the final molecule, which would likely lack the required site-selectivity and efficiency. By building the deuterated fragment from a deuterated reagent, the position of the deuterium atoms is unequivocally controlled.

Table 2: Deuteration Reaction Details

PrecursorDeuterated ReagentProduct
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateMethyl-d3-magnesium halide (CD₃MgX)Ethyl 4-(2-hydroxypropan-2-yl-d6)-2-propyl-1H-imidazole-5-carboxylate

Control of Isotopic Purity and Enrichment

Achieving high isotopic purity is paramount in the synthesis of deuterated standards and drug candidates. For this compound, the isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated Grignard reagent used.

The source of deuterium for these reagents is typically deuterium oxide (D₂O), which is available in very high isotopic purity (>99.8%). The synthesis of the deuterated Grignard reagent (CD₃MgX) must be performed under carefully controlled, anhydrous conditions to prevent any H/D scrambling or dilution from atmospheric moisture. The isotopic enrichment of the starting deuterated methyl halide (CD₃X) must be as high as possible.

To ensure the final this compound possesses the desired d6 isotopic purity, the following considerations are critical:

High Purity Reagents: Use of highly enriched CD₃X for the preparation of the Grignard reagent.

Reaction Completion: Driving the Grignard reaction to completion ensures that no non-deuterated starting diester remains, which would otherwise lead to a mixture of isotopologues (d0, d3, and d6).

Inert Atmosphere: Strict exclusion of moisture and protic sources throughout the reaction and workup phases to prevent back-exchange.

The purity and isotopic distribution of the final product and its intermediates are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). mdpi.comnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the meticulous control of various reaction parameters. Optimization of these conditions is paramount to maximizing the yield and ensuring the high purity of the final product.

The choice of solvent plays a critical role in the N-alkylation step, where the imidazole ethyl ester derivative is reacted with a substituted biphenyl methyl halide. nih.gov Polar aprotic solvents are generally preferred for this reaction. google.commdpi.com

A study comparing various solvents for the synthesis of the non-deuterated analog, Trityl Olmesartan Ethyl Ester, highlighted the efficacy of N,N-Dimethylacetamide (DMA). nih.gov The use of DMA, in conjunction with potassium carbonate as a base, was found to be a suitable condition, affording a high yield and purity. nih.gov Other polar aprotic solvents that can be employed include acetone (B3395972), tetrahydrofuran, methyl ethyl ketone, acetonitrile, ethyl acetate (B1210297), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). google.com

The solubility of N-Trityl Olmesartan Ethyl Ester in various organic solvents is a crucial factor for reaction and purification processes. Research has been conducted to determine its solubility in thirteen different organic solvents, providing valuable data for solvent selection in crystallization and purification steps. researchgate.net

SolventRole in SynthesisImpact on Efficiency
N,N-Dimethylacetamide (DMA) Reaction solvent for N-alkylationFacilitates high yield and purity. nih.gov
N,N-Dimethylformamide (DMF) Reaction solvent for N-alkylation and subsequent stepsCan be used in one-pot syntheses. nih.gov
Acetone Precipitation/CrystallizationUsed to precipitate the product from the reaction mixture, aiding in isolation. nih.gov Also used for purification of the final product. researchgate.net
Ethyl Acetate Extraction and PurificationEmployed for extracting the product and in purification by crystallization. nih.govgoogle.com
Tetrahydrofuran (THF) Co-solvent in hydrolysisUsed in a mixture with ethanol (B145695) and water for the saponification of the ethyl ester. nih.gov

Precise control of temperature and the molar ratios of reactants are fundamental to achieving the desired outcome in the multi-step synthesis of this compound.

In the N-alkylation step, the reaction temperature is typically maintained between 40–45°C. nih.gov This temperature range represents a balance between achieving a reasonable reaction rate and minimizing the formation of impurities. The stoichiometry of the base is also critical. Using approximately 1.25 equivalents of powdered anhydrous potassium carbonate relative to the imidazole derivative has been shown to be optimal, resulting in a 90% yield and 98% purity of the trityl olmesartan ethyl ester. nih.gov

The subsequent saponification of the ethyl ester to form the corresponding carboxylic acid is carried out at a lower temperature, typically between 10–15°C, using an aqueous solution of sodium hydroxide. nih.gov This controlled low temperature is crucial to prevent degradation of the product and minimize side reactions.

Reaction StepTemperatureKey Stoichiometric Control
N-Alkylation 40–45°C nih.gov~1.25 eq. of K₂CO₃ nih.gov
Saponification 10–15°C nih.gov~1.05 eq. of NaOH nih.gov

Process Development Aspects for Scale-Up Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a new set of challenges that necessitate careful process development and optimization.

A significant challenge in the synthesis of olmesartan intermediates is the formation of impurities. nih.gov During the N-alkylation step, several side products can form, leading to a lower yield of the desired product. nih.gov These impurities can arise from the hydrolysis of the ester groups on both the starting material and the product. nih.gov

The use of powdered anhydrous potassium carbonate with a reduced particle size has been identified as a key modification to improve the reaction and increase the yield of Trityl Olmesartan Ethyl Ester to 90%. nih.gov Furthermore, careful control of the reaction conditions, as previously discussed, is essential to minimize the formation of these by-products.

In the subsequent saponification step, the formation of impurities can also occur. The choice of base and the addition of catalysts can influence the reaction outcome. For instance, in the esterification to form Trityl Olmesartan Medoxomil, using a catalytic amount of sodium iodide (NaI) was found to minimize ester hydrolysis and detritylation, thereby preventing the formation of certain impurities. nih.gov

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. mdpi.comnih.gov These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com

In the context of synthesizing intermediates like this compound, several green chemistry approaches can be applied:

One-Pot Synthesis: Developing one-pot procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, can significantly reduce solvent usage, reaction time, and waste generation. nih.govnih.gov A one-pot, three-component assembly for trityl olmesartan medoxomil has been developed, achieving a 72-75% yield over three steps on a large scale. nih.gov

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. The use of catalytic NaI in the esterification step is an example of this principle in action. nih.gov

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible.

Advanced Analytical Characterization and Quantification Strategies for N Trityl Olmesartan D6 Ethyl Ester

Chromatographic Methodologies for Purity Profiling and Assay

Chromatographic techniques are fundamental in assessing the purity and quantifying the assay of N-Trityl Olmesartan-d6 Ethyl Ester. These methods separate the main compound from any process-related impurities, regioisomers, and degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Method Development

HPLC and UPLC are the cornerstone techniques for the purity and assay determination of complex pharmaceutical intermediates like this compound. These methods offer high resolution, sensitivity, and precision. Development of such methods focuses on selecting the appropriate column chemistry, mobile phase composition, and detector settings to achieve optimal separation. For instance, purity analysis of the closely related trityl olmesartan (B1677269) medoxomil has achieved levels up to 97.5% using HPLC, demonstrating the effectiveness of this technique. nih.gov

A stability-indicating analytical method (SIAM) is crucial for demonstrating that the analytical procedure can accurately measure the compound of interest without interference from its potential degradation products. For Olmesartan and its intermediates, this involves subjecting the compound to a variety of stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. srce.hr While specific stability data for the d6-ester is not detailed in the literature, the methodology applied to Olmesartan Medoxomil provides a clear blueprint. srce.hrresearchgate.net

The process involves forced degradation studies under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress. The resulting degradation products are then separated from the parent compound using a validated HPLC method, proving the method's specificity. srce.hrresearchgate.net For example, a common approach for Olmesartan Medoxomil uses a C18 column with a mobile phase consisting of a mixture of organic solvents (like methanol (B129727) and acetonitrile) and an aqueous buffer, with detection typically by UV spectrophotometry. srce.hrijpras.com

Table 1: Typical Forced Degradation Conditions for Stability-Indicating Method Development (Based on Olmesartan Medoxomil studies)

Stress ConditionReagent/ConditionTypical Observation for Olmesartan Medoxomil
Acid Hydrolysis0.1 M HCl at 60°CSignificant degradation observed, formation of multiple degradation products (DPs). srce.hrresearchgate.net
Base Hydrolysis0.01 M - 0.1 M NaOHExtensive degradation occurs. srce.hrresearchgate.net
Oxidative3% H₂O₂Degradation leads to the formation of specific DPs. srce.hr
ThermalSolid drug at 100°CThe compound may exhibit some lability. researchgate.net
PhotolyticExposure to UV radiationGenerally found to be stable under photolytic conditions. researchgate.net

A stability-indicating method for this compound would be developed and validated following a similar protocol to ensure that any analytical data on its purity is reliable.

During the synthesis of sartan-class drugs, the formation of regioisomers is a significant concern. However, structural studies, including single-crystal X-ray diffraction, have revealed that N-tritylated intermediates of Olmesartan, such as the ethyl ester, exist exclusively as a single regioisomer. nih.gov In these molecules, the bulky trityl protecting group is attached to the N-2 position of the tetrazole ring, not the N-1 position as was previously assumed. nih.gov

Despite the absence of N-1/N-2 regioisomerism in the tritylated intermediate, the synthesis can introduce other process-related impurities. nih.gov HPLC methods must be optimized to resolve this compound from these substances. Optimization involves fine-tuning the mobile phase composition, pH, and gradient to achieve baseline separation of all potential impurities. The alkylation of the tetrazole ring in related syntheses can produce varying ratios of N-1 and N-2 isomers, highlighting the importance of chromatographic methods capable of such separations, even if not for the tritylated intermediate itself. nih.gov

Table 2: Observed N-1 to N-2 Regioisomer Ratios in Alkylation of 5-(biphenyl-2-yl)tetrazole Moiety

Alkylating GroupN-1 to N-2 Isomer Ratio
Methyl (-CH₃)75.4 : 24.6
Pivaloyloxymethyl (-CH₂-OOC-tert-Bu)75 : 25
Medoxomil60 : 40
Ethyl (-CH₂CH₃)47.3 : 52.7

Source: Data derived from studies on related sartan syntheses. nih.gov

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify residual solvents from the synthesis and purification processes. Solvents such as chloroform (B151607) and dichloromethane (B109758) are noted for their solubility with this compound, and others like N,N-dimethylformamide may be used during synthesis. nih.govbiosave.com

Headspace GC (HS-GC) is a common technique where the vapor phase above the sample is injected, preventing non-volatile matrix components from contaminating the system. This is coupled with a detector, often a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Table 3: Potential Volatile Components and Typical GC Conditions

Analyte (Residual Solvent)TechniqueColumnCarrier GasDetector
DichloromethaneHS-GCDB-5 or similarHeliumFID / MS
ChloroformHS-GCDB-5 or similarHeliumFID / MS
N,N-Dimethylformamide (DMF)HS-GCCapillary, polarHeliumFID / MS
Hexanes, Ethyl Acetate (B1210297)Direct Injection/HS-GCCapillaryHeliumFID / MS

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. nih.gov During the synthesis of this compound, TLC can be used to quickly check for the consumption of starting materials and the formation of the desired product. nih.gov

The process involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase. A study on Olmesartan synthesis specifies the use of silica gel plates with developing systems composed of various ratios of hexanes, ethyl acetate, dichloromethane, and methanol. nih.gov Compound spots are visualized under UV light (at 254 nm). nih.gov

Table 4: Typical TLC System for Monitoring Olmesartan Intermediates

ComponentDescription
Stationary Phase Silica gel DC-Alufolien Kieselgel 60 F₂₅₄
Mobile Phase Mixtures of hexanes, ethyl acetate, dichloromethane, and methanol in various ratios
Visualization UV light (λ = 254 nm)

Source: System components based on published methods for Olmesartan synthesis. nih.gov

Hyphenated Mass Spectrometry Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS), are indispensable for the definitive structural confirmation and trace analysis of this compound. High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is a powerful tool used for characterizing olmesartan intermediates and impurities. nih.gov

LC-HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent ion and its fragments. This is critical for confirming the molecular formula (C₄₅H₃₈D₆N₆O₃) and verifying the incorporation of the six deuterium (B1214612) atoms. pharmaffiliates.com Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's structure by analyzing its fragmentation patterns. For instance, fragmentation can confirm the location of the trityl group on the tetrazole ring. researchgate.net These techniques are also exceptionally sensitive, enabling the detection and identification of trace-level impurities that may not be visible by other methods.

Table 5: Key Mass Spectrometry Data for this compound

ParameterValue
Chemical Formula C₄₅H₃₈D₆N₆O₃
Molecular Weight 722.91
Exact Mass 722.4203
Ionization Technique Electrospray Ionization (ESI)
Analysis Mode High-Resolution Mass Spectrometry (HRMS)

Source: Data from chemical suppliers and databases. pharmaffiliates.comlgcstandards.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis using Deuterated Internal Standards

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of pharmaceuticals. In the context of Olmesartan, the use of a deuterated internal standard like this compound is paramount for achieving accurate and precise results. researchgate.netnih.gov Regulatory agencies often recommend stable isotope-labeled internal standards because they closely mimic the analyte's behavior during sample preparation and ionization, correcting for variations. nih.gov

A typical LC-MS/MS method for olmesartan quantification involves a simplified liquid-liquid or solid-phase extraction procedure from a biological matrix, such as human plasma. researchgate.netnih.gov The extract is then analyzed by high-performance liquid chromatography coupled to a tandem mass spectrometer. researchgate.net The chromatographic separation is often achieved on a C18 column with an isocratic mobile phase. researchgate.net

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov For Olmesartan, the mass transition pair is typically monitored in negative ion mode, for example, m/z 445.20 → 148.90. nih.gov The corresponding deuterated internal standard, Olmesartan-d6, would have a transition such as m/z 451.40 → 154.30. nih.gov This technique allows for the development of methods with a wide linear range, for instance, from 5.002 to 2,599.934 ng/mL for Olmesartan, with excellent precision and accuracy. nih.gov The use of a deuterated standard ensures the reliability of pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Table 1: Representative LC-MS/MS Method Parameters for Olmesartan Analysis

ParameterValue
Chromatography
ColumnUNISOL C18 (150 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseMethanol and 2 mM ammonium (B1175870) acetate pH 5.5 (80:20, v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Injection Volume20 µL nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative nih.gov
Monitoring ModeMultiple Reaction Monitoring (MRM) nih.gov
Olmesartan Transitionm/z 445.20 → 148.90 nih.gov
Olmesartan-d6 Transitionm/z 451.40 → 154.30 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Synthetic Intermediates and Impurities

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of synthetic intermediates and impurities by providing accurate mass measurements. nih.gov This capability is crucial in pharmaceutical development to ensure the quality and safety of the final active pharmaceutical ingredient (API). nih.gov HRMS instruments can differentiate between compounds with the same nominal mass but different elemental compositions, a critical feature for impurity profiling. nih.gov

In the synthesis of Olmesartan, several process-related impurities can arise. nih.govresearchgate.net HRMS, often coupled with electrospray ionization (HRMS/ESI), is used to characterize these impurities. nih.gov For instance, during the synthesis of Olmesartan Medoxomil, regioisomeric impurities have been identified and fully characterized using HRMS, among other techniques. nih.gov The accurate mass data obtained from HRMS helps in proposing the elemental composition of an unknown impurity, which is the first step towards its structural elucidation. nih.govwaters.com This technique is invaluable for identifying and controlling trace-level genotoxic impurities, such as nitrosamines, in sartan drugs. nih.gov

Table 2: Accurate Mass Measurement of an Exemplary Olmesartan Intermediate

CompoundMolecular FormulaCalculated Exact Mass (Da)Measured Exact Mass (Da)
N-Trityl Olmesartan Ethyl EsterC45H44N6O3716.3475716.3471

Note: The data in this table is illustrative and based on the principles of HRMS.

Advanced Spectroscopic Applications for Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of N-Trityl Position and Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex pharmaceutical intermediates like this compound. nih.gov Both 1H and 13C NMR are used to fully assign the signals of the molecule and its impurities. nih.gov

A critical application of NMR in this context is determining the exact position of the bulky N-trityl protecting group on the tetrazole ring of Olmesartan intermediates. Studies have shown that the trityl group is attached to the N-2 nitrogen atom of the tetrazole ring, and not the N-1 position as was previously reported. nih.govresearchgate.net This was confirmed through detailed 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons that are two or three bonds apart. researchgate.net For example, the aromatic proton at 7.86 ppm shows a correlation with the tetrazole carbon at 164.02 ppm, confirming the N-2 substitution. researchgate.net NMR is also crucial for identifying and characterizing process-related impurities, providing detailed structural information that is complementary to mass spectrometry data. nih.govresearchgate.netillinois.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Monitoring and Reaction Progression

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are workhorse techniques in pharmaceutical analysis for monitoring reaction progress and assessing the purity of compounds. nih.govnih.gov

IR spectroscopy provides information about the functional groups present in a molecule. nih.gov The IR spectra of N-Trityl Olmesartan Ethyl Ester and related compounds can be used to confirm the presence of key functional groups and to detect impurities that may have different IR absorption bands. nih.gov For example, the presence or absence of a carbonyl stretch can indicate the success of an esterification reaction.

UV-Vis spectroscopy is particularly useful for quantitative analysis and for monitoring reactions that involve a change in chromophores. nih.govnih.gov A simple and sensitive UV spectrophotometric method can be developed for the determination of Olmesartan medoxomil in bulk and pharmaceutical formulations. nih.govresearchgate.net The maximum absorbance (λmax) for Olmesartan medoxomil is typically found around 257 nm in methanol. nih.govresearchgate.net This wavelength can be used to create a calibration curve for quantitative analysis. nih.gov The method can be validated for linearity, accuracy, and precision, making it suitable for routine quality control. nih.govresearchgate.net

Table 3: UV-Vis Spectroscopic Data for Olmesartan Medoxomil

ParameterValue
SolventMethanol nih.gov
λmax257 nm nih.gov
Linearity Range2 to 20 µg/ml nih.gov
Correlation Coefficient (r²)> 0.99 nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Structural Elucidation of Regioisomers and Intermediates

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. nih.govmdpi.com This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a molecule. nih.gov

In the study of Olmesartan intermediates, SCXRD has been instrumental in definitively resolving the structure of key compounds like N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl). nih.gov SCXRD studies revealed that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, correcting a long-held misconception in the literature. nih.gov This finding has significant implications for understanding the reaction mechanism and for the correct representation of these intermediates. While obtaining suitable single crystals can be a challenge, the structural information provided by SCXRD is unparalleled and essential for the complete characterization of regioisomers and other complex intermediates. nih.govcore.ac.uk

Rigorous Analytical Method Validation for Quality Control Applications

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. ijrpb.comresearchgate.net A validated method provides confidence in the quality and consistency of the analytical data. The validation process for a method used in the quality control of this compound and related compounds typically involves evaluating several parameters as per the International Conference on Harmonisation (ICH) guidelines. nih.govresearchgate.net

These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijrpb.comresearchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ijrpb.comderpharmachemica.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. ijrpb.comderpharmachemica.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijrpb.comscholarsresearchlibrary.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. derpharmachemica.com

For example, a validated RP-HPLC method for Olmesartan medoxomil might demonstrate linearity over a range of 2-128 µg/ml with a correlation coefficient greater than 0.999. scholarsresearchlibrary.com The accuracy, determined by recovery studies, could be in the range of 99.65% to 101.25%. scholarsresearchlibrary.com The precision, expressed as the relative standard deviation (RSD), should be less than 2%. nih.gov Rigorous validation ensures that the analytical method is reliable for routine quality control applications.

Assessment of Specificity, Linearity, Accuracy, Precision, and Robustness

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended use. For a compound like this compound, this ensures it can be reliably identified and quantified, either as a product itself or as an impurity.

Specificity: An analytical method's specificity is its ability to accurately measure the analyte of interest without interference from other components such as impurities, degradation products, or matrix constituents. In High-Performance Liquid Chromatography (HPLC), specificity is typically confirmed by demonstrating baseline separation between the analyte peak and peaks of all potential impurities. turkjps.orgnih.gov For highly complex mixtures or when greater certainty is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. By monitoring a specific mass transition (from a precursor ion to a product ion) unique to this compound, LC-MS/MS provides an exceptionally high degree of specificity. nih.govnih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is established by analyzing a series of standards across a specified range. The resulting data of concentration versus analytical response are subjected to linear regression analysis. A correlation coefficient (r²) of 0.99 or greater is typically required to affirm a linear relationship. nih.govnih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined through recovery studies, where a known quantity of the analyte is added to a sample matrix (a process known as spiking). The method is then used to analyze these spiked samples, and the percentage of the added analyte that is detected (% recovery) is calculated. For pharmaceutical analysis, recovery values are often expected to be within a range of 98.0% to 102.0% for an assay, with a broader range of 80% to 120% being acceptable for impurity quantification. nih.govderpharmachemica.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is typically expressed as the Relative Standard Deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the method's consistency over an extended period, often involving different analysts, equipment, and days. semanticscholar.org A low %RSD, generally below 2%, indicates good precision. nih.gov

Robustness: A method's robustness is its ability to remain reliable and accurate despite small, deliberate variations in its operational parameters. For an HPLC method, this could involve altering the mobile phase composition, pH, flow rate, or column temperature. derpharmachemica.com Consistent results under these varied conditions indicate that the method is robust and suitable for routine use.

Quantification of Detection and Quantification Limits for Impurities

The control of impurities is a fundamental aspect of pharmaceutical manufacturing and quality control. Defining the lower limits of a method's performance is essential for this purpose.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that the analytical method can reliably detect, though not necessarily quantify with precision. It is commonly defined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. nih.govsemanticscholar.org

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. The S/N ratio for the LOQ is typically set at 10:1. nih.govsemanticscholar.org The method's accuracy and precision must be verified at this concentration. For related substances in olmesartan, highly sensitive methods like Ultra-High-Performance Liquid Chromatography (UHPLC) have demonstrated the ability to reach LOQ levels as low as 0.03 parts per million (ppm), ensuring effective control of trace impurities. nih.gov

Data Tables

The following tables present representative data that illustrates the expected outcomes from a method validation study for a compound like this compound, based on published data for analogous pharmaceutical compounds.

Table 1: Representative Linearity Data This table shows a typical linear relationship between concentration and instrument response.

Concentration (µg/mL)Peak Area
0.2549,850
0.5101,200
1.0203,500
2.5505,800
5.01,015,000
Correlation Coefficient (r²) 0.9999

Table 2: Representative Accuracy (Recovery) Data This table demonstrates the method's accuracy at different concentration levels.

Spiked LevelAmount Added (µg)Amount Recovered (µg)Recovery (%)
LOQ (80%)0.250.2496.0
100%1.001.01101.0
120%5.004.9599.0

Table 3: Representative Precision Data This table shows the method's precision through the Relative Standard Deviation (%RSD) of repeated measurements.

Precision TypeParameterResult
Repeatability% RSD (n=6)0.75%
Intermediate Precision% RSD (n=6, different analyst)1.20%

Impurity Profiling and Control in the Synthesis of N Trityl Olmesartan D6 Ethyl Ester and Downstream Products

Identification and Characterization of Process-Related Impurities

The manufacturing process of N-Trityl Olmesartan-d6 Ethyl Ester, a key intermediate in the synthesis of Olmesartan-d6 Medoxomil, can introduce several process-related impurities. These can originate from residual reactants, by-products of the desired reaction, or the formation of isomers and degradation products.

Analysis of Residual Reactants and By-Products

During the synthesis of Olmesartan (B1677269) Medoxomil and its intermediates, several residual reactants and by-products have been identified. In the N-alkylation step, which is a crucial part of forming the core structure, unreacted starting materials can persist. For instance, in the coupling reaction between the imidazole (B134444) ethyl ester derivative and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, incomplete reaction can lead to the presence of these starting materials in the final product. nih.gov

A study on the synthesis of Olmesartan Medoxomil identified three process-related impurities: isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan. doaj.org These impurities highlight the complexity of the reaction and the potential for various side products to form.

Table 1: Identified Residual Reactants and By-Products

Impurity NameTypePoint of Origin
Imidazole Ethyl Ester DerivativeResidual ReactantN-alkylation step
4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromideResidual ReactantN-alkylation step
Trityl AlcoholBy-productDeprotection step
Isopropyl OlmesartanBy-productSynthesis of Olmesartan Medoxomil
Dimedoxomil OlmesartanBy-productSynthesis of Olmesartan Medoxomil
Dibiphenyl OlmesartanBy-productSynthesis of Olmesartan Medoxomil

Formation and Characterization of Regioisomeric Impurities

Regioisomeric impurities are a significant concern in the synthesis of Olmesartan and its derivatives. These impurities have the same molecular formula as the desired product but differ in the spatial arrangement of their atoms.

One notable instance is the formation of an N-3 regioisomeric impurity of Trityl Olmesartan Ethyl Ester (TOEE). acs.org This impurity, which shares the same molecular mass as TOEE, was detected at levels of 0.2-0.3% in laboratory trials. acs.org Its structure was confirmed through single-crystal X-ray diffraction. acs.org The presence of this N-3 isomer can lead to the formation of a corresponding N-3 impurity in the final API, which may be difficult to separate using standard chromatographic methods. acs.org

Another study identified two principal regioisomeric process-related impurities of Olmesartan Medoxomil: the N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil. mdpi.comnih.gov These impurities were observed at levels of 0.03%–0.18% and 0.02%–0.13%, respectively. nih.gov The formation of these regioisomers is often a result of the alkylation step in the synthesis. mdpi.comnih.gov

A novel synthetic route for Olmesartan Medoxomil also reported the formation of a regio-isomer in the imidazole moiety as the major impurity during the condensation reaction. nih.gov The structure of this impurity was also confirmed by single crystal X-ray diffraction. nih.gov

Table 2: Key Regioisomeric Impurities

Impurity NamePoint of FormationReported Levels
N-3 Regioisomeric Impurity of TOEEN-alkylation of the imidazole ring0.2-0.3%
N-1-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivative of Olmesartan MedoxomilAlkylation step0.03%–0.18%
N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivative of Olmesartan MedoxomilAlkylation step0.02%–0.13%
Imidazole Moiety Regio-isomerCondensation reactionMajor impurity, reducible to <0.1%

Investigation of Dehydration Products and Other Degradants

Degradation of Olmesartan Medoxomil and its intermediates can occur under various stress conditions, leading to the formation of several degradants. One identified degradation product is dehydro olmesartan, which can be formed from the dehydration of the medoxomil ester derivative of N-alkylated imidazole. semanticscholar.org

Forced degradation studies of Olmesartan Medoxomil have shown its susceptibility to acid and base hydrolysis, oxidation, and thermal stress. researchgate.net Under acidic conditions, the drug was found to degrade by 47.56%, while under basic conditions, it degraded by 48.92% within 60 minutes at 60°C. researchgate.net An unknown degradation product, identified as an esterified dimer of olmesartan, was found to increase in tablets stored at 40°C and 75% relative humidity, reaching 0.72% after 6 months. nih.gov

Other identified degradation products include olmesartan acid, 4-acetyl olmesartan, and 5-acetyl olmesartan. semanticscholar.org The formation of these impurities highlights the importance of controlling storage and reaction conditions to prevent degradation.

Strategies for Impurity Minimization and Control in the Synthetic Pathway

To ensure the quality and safety of the final product, it is crucial to implement strategies to minimize and control the formation of impurities throughout the synthetic process.

Optimizing Reaction Parameters to Reduce Impurity Formation

Optimization of reaction conditions is a key strategy for reducing impurity formation. In the synthesis of Olmesartan Medoxomil, a study demonstrated that optimizing the condensation conditions could effectively reduce the content of the regio-isomer of olmesartan medoxomil to less than 0.1%. nih.gov

Another approach involves a one-pot synthesis process for N-tritylolmesartan medoxomil, which is designed to minimize the formation of impurities. mdpi.comnih.gov This process involves the hydrolysis of the ethyl ester and subsequent alkylation in a single step, which can help to control the formation of regioisomeric impurities. mdpi.comnih.gov The use of an excess of medoxomil chloride in this process is crucial for driving the reaction to completion and minimizing the formation of dimedoxomil impurities. mdpi.comnih.gov

Careful control of the deprotection step is also important. The use of 75% v/v aqueous acetic acid for the deprotection of Trityl Olmesartan Medoxomil allows for the removal of the trityl group while minimizing the formation of other degradation products. nih.gov

Development of Purification Methodologies for Intermediates

Effective purification of intermediates is essential for producing a high-purity final product. Various techniques are employed to purify Olmesartan intermediates.

One method involves the recrystallization of the crude product at low temperatures (-20 to 0 °C) to purify the olmesartan intermediate. google.com Solvents such as alkanes and ethers, or a mixture of the two, can be used for this recrystallization process. google.com

In another process, the purification of Trityl Olmesartan Ethyl Ester is achieved through a slurry wash with acetone (B3395972) after the N-alkylation step. nih.gov The purification of the final Olmesartan Medoxomil product can be achieved by crystallization from a mixture of acetone and ethyl acetate (B1210297). nih.gov

For the purification of the key intermediate, 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester, a simple acid-base treatment has been reported to yield a product with 99.5% HPLC purity. jocpr.com This involves dissolving the crude product in dilute hydrochloric acid, treating with activated charcoal, and then precipitating the purified product by adjusting the pH to 7 with sodium hydroxide. jocpr.com

Column chromatography is also used for the purification of intermediates, although it is sometimes considered less desirable for large-scale commercial operations. newdrugapprovals.org However, in some processes, flash column chromatography is used to purify Trityl Olmesartan Ethyl Ester. nih.gov

Role of this compound in Establishing Impurity Reference Standards for Olmesartan Medoxomil

The meticulous process of pharmaceutical development and manufacturing necessitates a comprehensive understanding and control of impurities. In the synthesis of the widely used antihypertensive drug, Olmesartan Medoxomil, the identification and quantification of process-related impurities are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). mdpi.comresearchgate.net this compound, a deuterated derivative of a key intermediate, plays a pivotal role in this process by serving as an invaluable tool for establishing impurity reference standards. pharmaffiliates.compharmaffiliates.com

Stable isotope-labeled compounds, such as this compound, are indispensable in modern analytical chemistry, particularly in techniques like mass spectrometry. clearsynth.comscioninstruments.comaptochem.com The incorporation of deuterium (B1214612), a stable isotope of hydrogen, provides a distinct mass difference between the labeled standard and the corresponding unlabeled analyte. clearsynth.comaptochem.com This mass differentiation is fundamental for its use as an internal standard in quantitative analysis, allowing for precise and accurate measurements by correcting for variations that can occur during sample preparation and analysis. clearsynth.comscioninstruments.com

In the context of Olmesartan Medoxomil production, various impurities can arise at different stages of the synthesis. mdpi.comsynthinkchemicals.comnih.gov The use of a deuterated internal standard like this compound is crucial for several reasons:

Accurate Quantification of Impurities: By adding a known amount of the deuterated standard to a sample, the concentration of unlabeled impurities can be accurately determined by comparing their analytical response to that of the standard. clearsynth.com This is especially important for controlling impurities to levels stipulated by regulatory bodies.

Method Validation: The use of a stable isotope-labeled internal standard is a key component in the validation of analytical methods. clearsynth.com It helps to ensure the robustness, precision, and accuracy of the methods used for routine quality control of Olmesartan Medoxomil.

Compensation for Matrix Effects: Complex sample matrices, such as those encountered in pharmaceutical formulations or biological samples, can interfere with the ionization of the analyte in mass spectrometry, leading to ion suppression or enhancement. scioninstruments.comkcasbio.com Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for reliable correction and more accurate quantification. scioninstruments.comkcasbio.com

The synthesis of Olmesartan Medoxomil involves several intermediate compounds, and impurities can be structurally very similar to these intermediates and the final API. mdpi.comsemanticscholar.org this compound, being a labeled version of a key synthetic intermediate (N-Trityl Olmesartan Ethyl Ester), is an ideal reference compound. pharmaffiliates.comlgcstandards.com Its chemical properties closely mimic those of potential impurities, ensuring that it behaves similarly during chromatographic separation and mass spectrometric detection. scioninstruments.com

The table below outlines key compounds involved in the synthesis of Olmesartan Medoxomil and the role of the deuterated standard.

Compound NameRole in Synthesis / AnalysisKey Characteristics
Olmesartan Medoxomil Active Pharmaceutical Ingredient (API)Antihypertensive drug. drugbank.com
N-Trityl Olmesartan Ethyl Ester Key synthetic intermediatePrecursor to Olmesartan Medoxomil. mdpi.comlgcstandards.com
This compound Impurity Reference StandardDeuterated internal standard for accurate quantification of impurities. pharmaffiliates.com
Olmesartan Acid Process-related impurity and active metaboliteCan form during synthesis and is the active form of the drug in the body. nih.govdrugbank.com
Dimedoxomil Olmesartan Process-related impurityAn impurity identified during process development. researchgate.net

The establishment of a comprehensive impurity profile is a regulatory requirement for new drug substances. researchgate.net The use of well-characterized reference standards, including isotopically labeled compounds like this compound, is fundamental to meeting these requirements. It enables the development of highly specific and sensitive analytical methods capable of detecting and quantifying impurities at very low levels, thereby ensuring the quality, safety, and consistency of Olmesartan Medoxomil. kcasbio.comderpharmachemica.com

Applications of N Trityl Olmesartan D6 Ethyl Ester As a Pharmaceutical Reference Standard

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the preferred approach to achieve the highest accuracy and precision. N-Trityl Olmesartan-d6 Ethyl Ester is ideally suited for this purpose. When quantifying its non-labeled analogue, the process intermediate N-Trityl Olmesartan (B1677269) Ethyl Ester, the deuterated standard is added to samples at a known concentration.

The key advantage of using a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. medchemexpress.com It co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to effectively compensate for variations that can occur during sample preparation, extraction, and analysis, such as matrix effects or fluctuations in instrument response. By normalizing the analyte's signal to the internal standard's signal, analysts can obtain highly reliable and reproducible quantitative results. While studies may not be publicly available detailing its specific use, the commercial availability of this compound as a stable isotope product points directly to its intended application as an internal standard for monitoring levels of the corresponding synthetic intermediate. lgcstandards.compharmaffiliates.com

Role in Analytical Method Development and Validation for Active Pharmaceutical Ingredients (APIs) and Intermediates

The development and validation of analytical methods are cornerstones of pharmaceutical manufacturing, ensuring that the methods used to test drugs and their precursors are reliable and fit for purpose. This compound plays a crucial role as a reference standard in the development of methods to detect and quantify its non-labeled counterpart, N-Trityl Olmesartan Ethyl Ester, which is a known key intermediate and potential process-related impurity in the synthesis of Olmesartan Medoxomil. nih.govmdpi.comnih.gov

During method development, this reference standard is used to:

Establish Specificity: Confirm that the analytical method can distinguish the target intermediate from other related substances, degradation products, and the main API.

Determine Linearity and Range: Assess the method's ability to produce results that are directly proportional to the concentration of the intermediate over a specific range.

Evaluate Accuracy and Precision: Verify the closeness of the test results to the true value and the degree of scatter between a series of measurements.

The availability of a well-characterized standard like this compound is essential for fulfilling the stringent validation requirements set by regulatory bodies such as the International Council for Harmonisation (ICH). synzeal.comresearchgate.net It allows for the creation of robust analytical methods capable of reliably monitoring the manufacturing process.

Table 1: Parameters in Analytical Method Validation Supported by this compound

Validation ParameterRole of this compound
Specificity Used to confirm the method's ability to selectively quantify the target intermediate without interference.
Linearity Serves as a standard to create calibration curves and define the concentration range for accurate measurement.
Accuracy Used in recovery studies to demonstrate the method's ability to measure the true amount of the intermediate.
Precision Helps assess the repeatability and intermediate precision of the analytical method.
Limit of Quantitation (LOQ) Essential for determining the lowest concentration of the intermediate that can be reliably quantified.

This table illustrates the typical roles of a reference standard in method validation.

Contribution to Quality Control and Assurance Frameworks in Pharmaceutical Manufacturing

Maintaining consistent quality is a non-negotiable aspect of pharmaceutical manufacturing. The quality of the final API is highly dependent on the purity of the chemical intermediates used in its synthesis. mlunias.comglobalpharmatek.com N-Trityl Olmesartan Ethyl Ester is a critical intermediate in the production of Olmesartan Medoxomil. nih.govnih.gov Any unreacted intermediate or by-products can carry through the process and become impurities in the final drug product, potentially affecting its safety and efficacy. researchgate.netsemanticscholar.org

Within a quality control (QC) framework, this compound is used as a reference standard to:

Monitor the Synthesis Process: QC laboratories can use this standard to quantify the levels of the non-labeled intermediate in different batches, ensuring the reaction has proceeded to completion.

Test for Impurities: It is used to identify and quantify the presence of N-Trityl Olmesartan Ethyl Ester as an impurity in the final Olmesartan Medoxomil API.

Ensure Batch-to-Batch Consistency: By providing a stable benchmark, the reference standard helps ensure that each production batch meets the predefined quality specifications.

The use of such high-purity, labeled reference standards is integral to a robust Quality Assurance (QA) system, providing the necessary tools to control the manufacturing process and release a product of consistently high quality. simsonpharma.com

Establishment of Traceability to Pharmacopeial Standards (e.g., USP, EP) for Deuterated Analogs

Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for APIs, including impurity limits. sigmaaldrich.comsynzeal.com While an intermediate like this compound is typically a non-pharmacopeial reference standard (as it is not the final drug), its characterization and use are directly linked to meeting these official compendial requirements for the final API, Olmesartan Medoxomil.

Traceability is established through a chain of comparisons. The certified reference material (CRM) of this compound is accompanied by a Certificate of Analysis (CoA) that details its identity and purity, established through rigorous analytical testing (e.g., NMR, Mass Spectrometry). researchgate.net This well-characterized standard can then be used to accurately quantify the corresponding process impurity. This ensures that the analytical data used to assess the purity of the final Olmesartan Medoxomil API is reliable and that the product complies with the impurity limits set forth in the USP and EP monographs. sigmaaldrich.com Therefore, while the deuterated intermediate itself may not be listed in the pharmacopeia, its proper use is essential for demonstrating that the final drug product meets these legally enforceable standards. gmpsop.com

Emerging Research Directions and Innovative Methodologies for N Trityl Olmesartan D6 Ethyl Ester

The synthesis and analysis of isotopically labeled pharmaceutical intermediates such as N-Trityl Olmesartan-d6 Ethyl Ester are continually evolving. Researchers are focusing on developing more efficient, sustainable, and precisely controlled methodologies. These efforts aim to improve yield, purity, and the economic viability of producing deuterated active pharmaceutical ingredients (APIs). This section explores emerging research directions and innovative techniques that are shaping the future of deuterated compound synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Trityl Olmesartan-d6 Ethyl Ester, and how can its purity be validated?

  • Methodological Answer : The synthesis involves multi-step protection/deprotection strategies. The N-trityl group protects the amine during reactions, while the ethyl ester enhances lipophilicity. Deuterium (d6) is introduced via isotopic labeling, likely using deuterated reagents (e.g., D2O or deuterated alcohols).
  • Validation : Purification via column chromatography (silica gel) followed by HPLC with UV detection ensures purity. Structural confirmation requires NMR (¹H, ¹³C, and ²H NMR to verify deuterium incorporation) and high-resolution mass spectrometry (HRMS) .

Q. How does the N-trityl group influence the stability and reactivity of Olmesartan-d6 during synthesis?

  • Methodological Answer : The bulky N-trityl group sterically shields the amine, preventing unwanted side reactions (e.g., oxidation or nucleophilic attacks). Stability under acidic conditions can be tested using TLC or HPLC to monitor decomposition. Deprotection of the trityl group typically requires mild acids (e.g., trifluoroacetic acid) to avoid degrading the deuterated core .

Q. What analytical techniques are critical for characterizing deuterium incorporation in this compound?

  • Methodological Answer : ²H NMR is essential to confirm isotopic labeling, while LC-MS (with isotopic peak analysis) quantifies deuterium enrichment. Mass spectrometry also detects isotopic clusters, ensuring the correct molecular ion pattern. FTIR can verify ester and trityl functional groups .

Advanced Research Questions

Q. How does deuterium substitution (d6) affect the metabolic stability and pharmacokinetics of this compound compared to its non-deuterated counterpart?

  • Methodological Answer : Conduct in vitro metabolic assays using liver microsomes or hepatocytes. Compare half-life (t½) and metabolite profiles via LC-MS/MS. Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated oxidation, potentially enhancing metabolic stability. In vivo studies in rodent models can correlate these findings with plasma concentration-time curves .

Q. What strategies can resolve contradictions in activity data between this compound and its analogs in angiotensin II receptor binding assays?

  • Methodological Answer : Use competitive radioligand binding assays (e.g., [³H]-angiotensin II) to measure IC50 values. Structural analogs (e.g., Candesartan derivatives) serve as positive controls. Molecular docking studies (using software like AutoDock) can explain steric or electronic effects from the trityl group or deuterium .

Q. How can the esterase-mediated hydrolysis of the ethyl ester moiety be quantified in different biological matrices?

  • Methodological Answer : Incubate the compound with esterases (e.g., porcine liver esterase) or in plasma/serum. Monitor hydrolysis kinetics via HPLC-UV or LC-MS, quantifying the release of Olmesartan-d6. Adjust pH and temperature to mimic physiological conditions. Compare rates across species (e.g., human vs. rat) to assess translational relevance .

Q. What experimental designs are optimal for studying the tissue distribution of this compound in preclinical models?

  • Methodological Answer : Administer a deuterated tracer dose intravenously to rodents. Sacrifice at timed intervals, homogenize tissues (e.g., liver, kidney), and extract compounds using acetonitrile precipitation. Quantify tissue concentrations via LC-MS/MS with deuterated internal standards. Normalize data to tissue weight and plasma levels .

Methodological Notes

  • Synthesis Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously. Use anhydrous conditions for trityl group stability .
  • Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or MestReNova) to resolve ambiguities in deuterium positioning .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.